

N,N'-Diacryloylpiperazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N,N'-Diacryloylpiperazine*

Cat. No.: B15546378

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An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Crosslinking Agent

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine diacrylamide, is a symmetrical, difunctional monomer utilized primarily as a crosslinking agent in the formation of hydrogels and polyacrylamide gels. Its unique piperazine core and terminal acryloyl groups impart specific properties to the resulting polymer networks, making it a valuable tool in various research and drug development applications. This technical guide provides a comprehensive overview of **N,N'-Diacryloylpiperazine**, including its chemical and physical properties, a detailed synthesis protocol, and in-depth methodologies for its key applications in gel electrophoresis and as a component in drug delivery systems.

Core Chemical and Physical Properties

N,N'-Diacryloylpiperazine is a white to off-white solid with the chemical formula $C_{10}H_{14}N_2O_2$ and a molecular weight of 194.23 g/mol .^[1] Its chemical structure features a central piperazine ring with an acryloyl group attached to each nitrogen atom.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{14}N_2O_2$	[1]
Molecular Weight	194.23 g/mol	[1]
CAS Number	6342-17-2	[2]
Appearance	White to off-white powder/solid	[1]
Melting Point	91.5-93.5 °C	[3]
Boiling Point	434.1 °C at 760 mmHg	[1]
Density	1.1 g/cm ³	[1]
Solubility	Soluble in chloroform and methanol.	[1]

Synthesis of N,N'-Diacryloylpiperazine: An Experimental Protocol

The synthesis of **N,N'-Diacryloylpiperazine** is typically achieved through the N-acylation of piperazine with an acryloyl donor. A common and effective method involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While specific literature with a detailed step-by-step protocol for this exact compound is not readily available, the following is a generalized, robust protocol based on established chemical principles for the synthesis of N-substituted piperazines.

Materials:

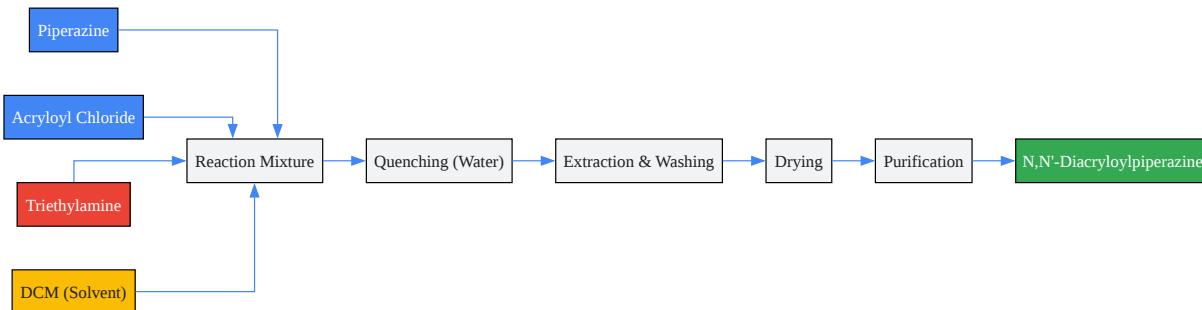
- Piperazine
- Acryloyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or a similar inert solvent
- Saturated aqueous sodium bicarbonate solution

- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.
- **Addition of Base:** Add triethylamine to the piperazine solution. The amount of triethylamine should be at least two molar equivalents relative to the piperazine to neutralize the HCl that will be generated.
- **Addition of Acryloyl Chloride:** Slowly add a solution of acryloyl chloride (2 molar equivalents) in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **N,N'-Diacryloylpiperazine** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.



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Synthetic workflow for **N,N'-Diacryloylpiperazine**.

Application in Polyacrylamide Gel Electrophoresis (PAGE)

N,N'-Diacryloylpiperazine is an effective alternative to the commonly used crosslinker, N,N'-methylenebisacrylamide (bis-acrylamide), in the preparation of polyacrylamide gels for electrophoresis. Gels crosslinked with DAP have been reported to exhibit increased mechanical strength and can lead to improved resolution and reduced background staining, particularly with silver staining techniques.

Experimental Protocol for Polyacrylamide Gel Preparation with DAP:

This protocol is adapted for the preparation of a standard SDS-PAGE gel. The concentrations can be adjusted based on the specific requirements of the experiment.

Materials:

- Acrylamide
- **N,N'-Diacryloylpiperazine (DAP)**
- Tris base
- Sodium dodecyl sulfate (SDS)
- Ammonium persulfate (APS)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Deionized water
- Gel casting apparatus

Stock Solutions:

- 30% Acrylamide/DAP Solution (29:1 ratio): Dissolve 29 g of acrylamide and 1 g of **N,N'-Diacryloylpiperazine** in deionized water to a final volume of 100 mL. Filter and store at 4 °C in a dark bottle.
- 1.5 M Tris-HCl, pH 8.8: Dissolve 18.17 g of Tris base in approximately 80 mL of deionized water. Adjust the pH to 8.8 with HCl and bring the final volume to 100 mL.
- 0.5 M Tris-HCl, pH 6.8: Dissolve 6.06 g of Tris base in approximately 80 mL of deionized water. Adjust the pH to 6.8 with HCl and bring the final volume to 100 mL.
- 10% (w/v) SDS: Dissolve 10 g of SDS in deionized water to a final volume of 100 mL.

- 10% (w/v) APS: Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare this solution fresh daily.

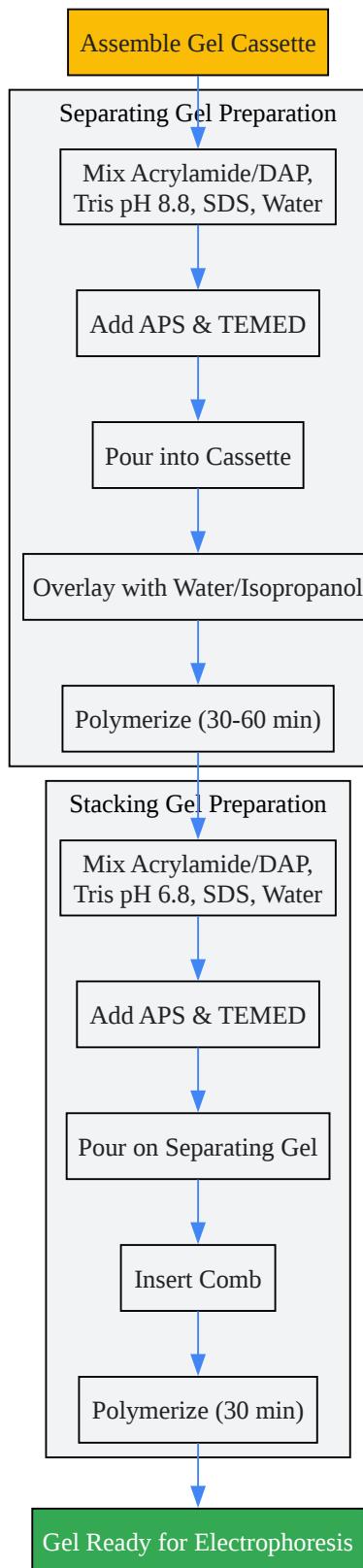
Gel Preparation (for one 10 mL gel):

Component	Separating Gel (10%)	Stacking Gel (4%)
30% Acrylamide/DAP	3.33 mL	1.33 mL
1.5 M Tris-HCl, pH 8.8	2.5 mL	-
0.5 M Tris-HCl, pH 6.8	-	2.5 mL
10% SDS	100 μ L	100 μ L
Deionized Water	4.0 mL	3.05 mL
10% APS	50 μ L	50 μ L
TEMED	5 μ L	10 μ L

Procedure:

- Assemble Gel Cassette: Clean and assemble the gel casting plates according to the manufacturer's instructions.
- Prepare Separating Gel: In a small beaker, combine the acrylamide/DAP solution, Tris-HCl pH 8.8, SDS, and deionized water for the separating gel.
- Initiate Polymerization: Add the APS and TEMED to the separating gel solution and mix gently but thoroughly. Immediately pour the solution into the gel cassette, leaving space for the stacking gel.
- Overlay: Carefully overlay the separating gel with a thin layer of water or isopropanol to ensure a flat surface.
- Polymerize: Allow the separating gel to polymerize for at least 30-60 minutes at room temperature.

- Prepare Stacking Gel: In a separate beaker, combine the acrylamide/DAP solution, Tris-HCl pH 6.8, SDS, and deionized water for the stacking gel.
- Cast Stacking Gel: After the separating gel has polymerized, pour off the overlay. Add APS and TEMED to the stacking gel solution, mix, and pour it on top of the separating gel.
- Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
- Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for use in electrophoresis.



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Workflow for PAGE gel preparation with DAP.

Application in Hydrogel-Based Drug Delivery Systems

The ability of **N,N'-Diacryloylpiperazine** to form crosslinked polymer networks makes it a candidate for the development of hydrogels for controlled drug delivery. The properties of the hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics, can be tuned by varying the concentration of the monomer, the crosslinker (DAP), and the polymerization conditions.

Experimental Protocol for DAP-Crosslinked Hydrogel for Drug Delivery:

This protocol describes the preparation of a simple hydrogel for in vitro drug loading and release studies.

Materials:

- A suitable hydrophilic monomer (e.g., N-isopropylacrylamide (NIPAM) for a thermoresponsive hydrogel, or 2-hydroxyethyl methacrylate (HEMA))
- **N,N'-Diacryloylpiperazine** (DAP)
- A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or a redox initiator system (e.g., APS and TEMED)
- Phosphate-buffered saline (PBS)
- A model drug (e.g., methylene blue, vitamin B12, or a specific therapeutic agent)
- UV lamp (if using a photoinitiator)
- Shaking incubator or water bath

Hydrogel Synthesis (Photopolymerization Method):

- Preparation of Pre-gel Solution: Dissolve the monomer (e.g., NIPAM) and the crosslinker (DAP) in a suitable solvent (e.g., deionized water or a water/ethanol mixture). The molar ratio

of monomer to crosslinker can be varied to control the crosslinking density. A typical starting point is a 100:1 molar ratio.

- **Addition of Photoinitiator:** Add the photoinitiator (e.g., DMPA, typically 0.1-1.0 mol% relative to the monomer) to the pre-gel solution and dissolve completely.
- **Molding and Polymerization:** Pour the pre-gel solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer). Expose the solution to UV light (e.g., 365 nm) for a specified time (typically 10-30 minutes) to initiate polymerization and form the hydrogel.

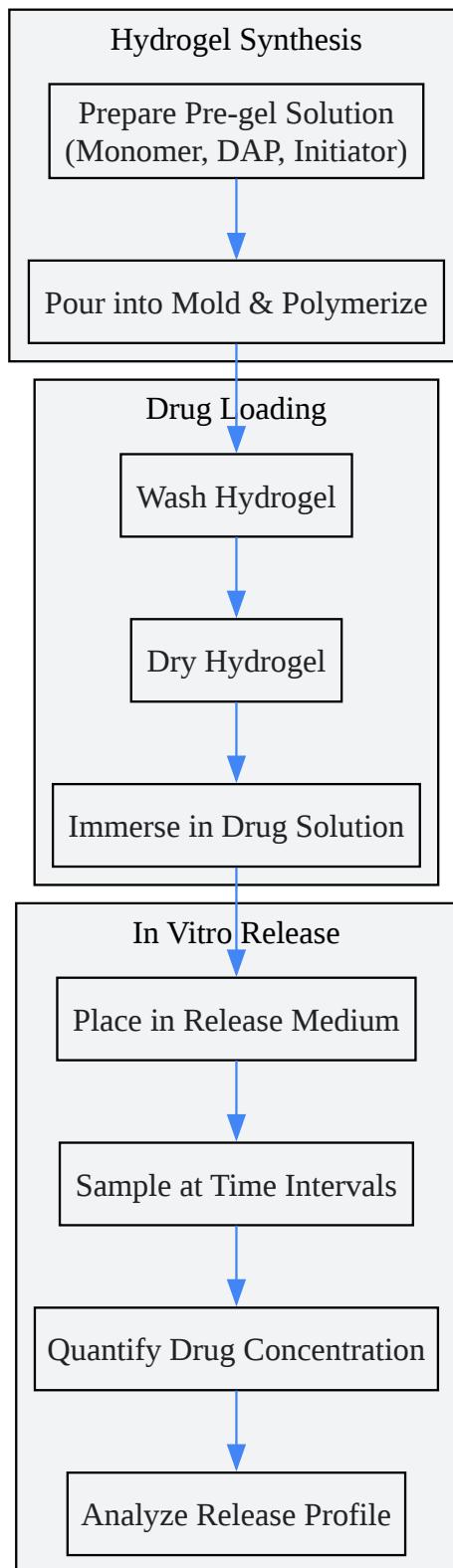
Drug Loading (Equilibrium Swelling Method):

- **Washing:** Immerse the prepared hydrogel in a large volume of deionized water for 24-48 hours, with periodic water changes, to remove any unreacted monomers, crosslinker, and initiator.
- **Drying:** Lyophilize or air-dry the washed hydrogel to a constant weight.
- **Loading:** Immerse the dried hydrogel in a concentrated solution of the model drug in a suitable solvent (e.g., PBS) for a predetermined time (e.g., 48 hours) to allow the hydrogel to swell and absorb the drug solution.
- **Surface Cleaning:** After loading, gently blot the surface of the hydrogel with a soft, lint-free tissue to remove excess drug solution.

In Vitro Drug Release Study:

- **Release Medium:** Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at a specific pH and temperature, simulating physiological conditions).
- **Sampling:** At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- **Quantification:** Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

- Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.



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